molecular formula C12H8Cl2N2O4S B2422867 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide CAS No. 1803595-20-1

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B2422867
CAS No.: 1803595-20-1
M. Wt: 347.17
InChI Key: PZXINARIYICOSZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C₁₂H₈Cl₂N₂O₄S and a molecular weight of 347.17 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide typically involves the nitration of 2,6-dichloroaniline followed by sulfonation and subsequent reaction with phenylamine. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in a polar solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: 2,6-Dichloro-4-amino-N-phenylbenzene-1-sulfonamide.

    Oxidation: Oxidized derivatives of the sulfonamide group.

Scientific Research Applications

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-nitroaniline
  • 2,6-Dichloro-4-nitrophenol
  • 2,6-Dichloro-4-nitrobenzoic acid

Uniqueness

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

2,6-dichloro-4-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-10-6-9(16(17)18)7-11(14)12(10)21(19,20)15-8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXINARIYICOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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